REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Br:7])=[CH:4][CH:3]=1.[CH2:10]([Mg:13][Cl:14])[CH:11]=[CH2:12]>C1COCC1>[CH2:10]([Mg:13][Cl:14])[CH:11]=[CH2:12].[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Br:7])=[CH:4][CH:3]=1.[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][CH2:12][CH:11]=[CH2:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)[Mg]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Br:7])=[CH:4][CH:3]=1.[CH2:10]([Mg:13][Cl:14])[CH:11]=[CH2:12]>C1COCC1>[CH2:10]([Mg:13][Cl:14])[CH:11]=[CH2:12].[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Br:7])=[CH:4][CH:3]=1.[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][CH2:12][CH:11]=[CH2:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)[Mg]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |